N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide
Description
N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a chloroaniline moiety
Properties
IUPAC Name |
N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c1-14(24)21-16-2-4-17(5-3-16)22-18-6-7-19(20)15(12-18)13-23-8-10-25-11-9-23/h6-7,12,16-17,22H,2-5,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRSUBPMJKZCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2=CC(=C(C=C2)Cl)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide typically involves multiple steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction involving amino alcohols and α-haloacid chlorides.
Chloroaniline Introduction: The chloroaniline moiety is incorporated via a nucleophilic substitution reaction, where a chloro group is introduced to an aniline derivative.
Cyclohexyl Group Addition: The cyclohexyl group is added through a cyclization reaction, often involving cyclohexanone and appropriate catalysts.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.
Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Amino derivatives of the chloroaniline moiety.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s morpholine ring can form hydrogen bonds with active sites of enzymes, while the chloroaniline moiety can engage in hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-[4-[4-chloro-3-(morpholin-4-ylmethyl)phenyl]acetamide
- N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]propionamide
- N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]butyramide
Comparison: N-[4-[4-chloro-3-(morpholin-4-ylmethyl)anilino]cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities due to variations in the length and nature of the acyl chain .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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